FUSIDATE SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.

See also: Fusidic Acid (has active moiety).

Fusidic acid sodium salt, >=98% (TLC)

CAS No.: 751-94-0

Cat. No.: VC1930157

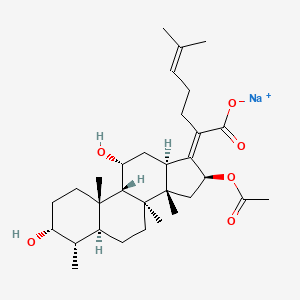

Molecular Formula: C31H48NaO6

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 751-94-0 |

|---|---|

| Molecular Formula | C31H48NaO6 |

| Molecular Weight | 539.7 g/mol |

| IUPAC Name | sodium (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

| Standard InChI | InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |

| Standard InChI Key | ZUMDNSFJFSGPGY-JCJNLNMISA-N |

| Isomeric SMILES | C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.[Na] |

| Canonical SMILES | CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.[Na] |

| Melting Point | 192.5 °C |

Introduction

Chemical Properties and Structure

Fusidate Sodium is the sodium salt form of fusidic acid, a steroidal metabolite originally isolated from the fungus Fusidium coccineum . This compound was first isolated in 1960 and subsequently developed by Leo Pharma in Ballerup, Denmark, with clinical use beginning in 1962 . It has also been isolated from other fungal sources including Mucor ramannianus, an Acremonium species, and Isaria kogana .

Physicochemical Properties

Fusidate Sodium possesses distinct chemical characteristics that contribute to its antimicrobial activity and pharmacokinetic profile:

The molecular structure features a tetracyclic steroid core with functionally important side chains. This unique steroidal backbone is integral to its mechanism of action against bacterial protein synthesis machinery . Fusidate Sodium has improved water solubility compared to fusidic acid, making it more suitable for various pharmaceutical formulations .

Mechanism of Action

Fusidate Sodium functions through a highly specific inhibitory effect on bacterial protein synthesis, distinguishing it from many other antibiotic classes.

Protein Synthesis Inhibition

The compound acts as a bacterial protein synthesis inhibitor by specifically preventing the turnover of elongation factor G (EF-G) from the ribosome . This mechanism inhibits bacterial growth by interfering with essential cellular processes:

-

Fusidic acid binds to EF-G after translocation and GTP (guanosine-5'-triphosphate) hydrolysis

-

This interaction prevents the necessary conformational changes required for EF-G release from the ribosome

-

The binding effectively blocks protein synthesis processes at the translocation stage

-

Notably, fusidic acid can only bind to EF-G in the ribosome after GTP hydrolysis

This unique mechanism allows Fusidate Sodium to inhibit both the elongation and ribosome recycling phases of bacterial protein synthesis, making it effective against various Gram-positive pathogens . At the molecular level, it specifically inhibits the ribosome-dependent activity of G factor and stops the translocation of peptidyl-tRNA .

Beyond its antimicrobial activity, fusidic acid also demonstrates other biological effects, including suppression of NO lysis of pancreatic islet cells, suggesting potential additional therapeutic applications .

Antimicrobial Spectrum

Fusidate Sodium demonstrates substantial activity against numerous clinically significant pathogens, with particularly strong efficacy against Gram-positive organisms.

Activity Against Bacterial Species

The antimicrobial spectrum of Fusidate Sodium encompasses various clinically important pathogens:

Activity Against Resistant Strains

Pharmacokinetics

Fusidate Sodium exhibits complex pharmacokinetics, with several unique characteristics that influence its clinical use.

Absorption, Distribution, Metabolism and Elimination

The pharmacokinetic profile of fusidic acid after administration of Fusidate Sodium has been well characterized:

Unique Autoinhibition Phenomenon

A distinctive characteristic of fusidic acid is its autoinhibition of clearance. Population pharmacokinetic studies have shown that fusidic acid inhibits its own clearance, with a maximum extent of autoinhibition of 71.0% and an IC₅₀ (50% inhibitory concentration) of 46.3 mg/liter (36% CV) . This autoinhibition property leads to:

-

Greater-than-dose-proportional increases in AUC after single doses

-

Systematic decrease in apparent total clearance with increasing dose

-

Accumulation after multiple doses exceeding predictions based on single-dose data

-

Ability to achieve steady state earlier with dosing regimens containing higher initial doses

This self-inhibition of clearance provides a scientific basis for front-loaded dosing regimens of Fusidate Sodium, allowing effective concentrations to be achieved early in therapy .

Clinical Applications

Fusidate Sodium has been employed in various therapeutic contexts, with its primary applications in infectious diseases.

Formulations and Administration Routes

Fusidate Sodium is available in multiple pharmaceutical forms:

Comparative Efficacy Studies

Clinical research has compared Fusidate Sodium with other antimicrobial agents in various indications.

Comparison with Linezolid for Skin Infections

A randomized, double-blind, multicenter trial involving 716 people with acute bacterial skin and skin structure infections (ABSSSI) compared oral fusidic acid (sodium fusidate) with linezolid:

The study concluded that fusidic acid demonstrated noninferiority to linezolid for early clinical response in ABSSSI patients, suggesting it may offer an important oral therapy alternative for MRSA infection .

Comparison with Oral Antibiotics for Superficial Infections

A study of 90 patients with superficial, soft-tissue infections compared topical treatment with 2% sodium fusidate ointment versus oral antibiotic therapy (clindamycin, erythromycin, or flucloxacillin) plus a placebo ointment:

-

Healing time was significantly shorter with sodium fusidate ointment

-

Patients showed a highly significant preference for sodium fusidate over oral antibiotic therapy

-

Bacteriological investigations showed Staphylococcus aureus as the most frequently isolated pathogen

-

72% of isolated strains were penicillin-resistant, but all were sensitive to sodium fusidate

The researchers suggested that oral antibiotic therapy should be reserved for cases with evidence of systemic spread, while sodium fusidate ointment should be the standard initial treatment in outpatient and general practice settings .

In a clinical study of chronic suppressive therapy with fusidic acid, 29 out of 30 patients experienced treatment-emergent adverse events. The most frequently reported were urinary tract infection (n = 9), peripheral edema/swelling (n = 8), and nausea/dyspepsia (n = 7). Seven patients experienced adverse events related to the study drug, with mild gastrointestinal disorders being most common .

Resistance Mechanisms

Resistance to Fusidate Sodium represents a significant clinical concern that impacts its therapeutic utility.

Development of Resistance

Several factors influence the development of resistance to Fusidate Sodium:

-

Genetic Barrier: There is a low genetic barrier to drug resistance, with a single point mutation being sufficient to confer resistance .

-

Topical Use: The use of topical preparations containing fusidic acid is strongly associated with resistance development, prompting some experts to advocate against continued fusidic acid monotherapy in community settings .

-

Clinical Observations: In a study of chronic suppressive therapy, microbiological persistence was observed in eight patients, with three cases of decreasing fusidic acid susceptibility, including one case of resistance .

Resistance Prevention Strategies

To mitigate the development of resistance, several approaches have been recommended:

-

Combination Therapy: Fusidic acid should never be used alone to treat serious MRSA infections and should be combined with another antimicrobial such as rifampicin for serious infections .

-

High-Dose Regimens: Higher-dose regimens may be effective as monotherapy, as resistance selection is low when pathogens are challenged at high drug exposure .

-

Topical Combination Products: In Europe, topical preparations often contain fusidic acid combined with gentamicin, which helps prevent resistance development .

Advanced Formulations

Research has explored novel formulation approaches to overcome limitations of conventional Fusidate Sodium preparations.

Nanoemulgel Technology

Fusidic acid and sodium fusidate have known problems in skin penetration and stability that can reduce their potency . Recent research has developed nanoemulgel formulations to address these issues:

-

Formulation Process: Researchers prepared self-nanoemulsifying formulations using pine oil as the best solubilizing oil for both drugs, with Tween 80 and Span 20 as surfactant and co-surfactant respectively .

-

Particle Characteristics: The optimum formulations showed particle sizes of 140.58 nm for fusidic acid and 151.86 nm for sodium fusidate, both with low polydispersity index (PDI) values below 0.3 .

-

Performance: After incorporating the drug formulations with Carbopol at different concentrations, all nanoemulgel formulations showed pseudo-plastic behavior with the highest release pattern at 0.4% Carbopol .

-

Efficacy Improvement: The antibacterial activity of both drug nanoemulgel formulations demonstrated superiority over conventional market products, suggesting this approach helps improve the stability and antimicrobial activities of the drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume